molecular formula C16H27Cl2N3O4 B5323512 2-[2-methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride

2-[2-methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride

Cat. No.: B5323512
M. Wt: 396.3 g/mol
InChI Key: WSJVNEASGYLYMZ-UHFFFAOYSA-N
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Description

2-[2-Methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide dihydrochloride is a synthetic acetamide derivative characterized by a phenoxyacetamide core substituted with a methoxy group, a morpholine-containing ethylamino methyl moiety, and a dihydrochloride salt form. The compound’s structure integrates a morpholine ring—a six-membered heterocycle with one oxygen and one nitrogen atom—which enhances solubility and bioavailability.

Properties

IUPAC Name

2-[2-methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4.2ClH/c1-21-14-4-2-3-13(16(14)23-12-15(17)20)11-18-5-6-19-7-9-22-10-8-19;;/h2-4,18H,5-12H2,1H3,(H2,17,20);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJVNEASGYLYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)N)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenol with formaldehyde and morpholine to form 2-methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenol.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form 2-[2-methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide.

    Formation of the Dihydrochloride Salt: The final step involves the reaction of the acetamide with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-[2-hydroxy-6-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide.

    Reduction: Formation of 2-[2-methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenoxy]ethylamine.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-[2-methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Target Compound

  • Core Structure: Phenoxyacetamide.
  • Substituents: 2-Methoxy group on the phenyl ring. 6-[(2-Morpholin-4-ylethylamino)methyl] group. Dihydrochloride salt.

Comparable Compounds

Benzimidazole-Sulfonyl Derivatives (e.g., 3ae, 3af, 3j, 3k) Core Structure: Benzimidazole-sulfonyl-phenoxyacetamide. Substituents: Methoxy or pyridyl groups on benzimidazole; sulfonyl linkages to aromatic rings. Key Difference: The benzimidazole-sulfonyl moiety replaces the morpholine-ethylamino group, suggesting divergent biological targets (e.g., proton pump inhibition analogous to omeprazole derivatives) .

2-(2-Oxo-morpholin-3-yl)-acetamides () Core Structure: Oxomorpholinyl-acetamide. Substituents: Acetyl or methylsulfonyl groups on the morpholine ring; isopropylphenyl acetamide side chains. Key Difference: The morpholine ring is oxidized (2-oxo), altering electronic properties and hydrogen-bonding capacity compared to the non-oxidized morpholine in the target compound .

Pesticide-Related Acetamides ()

  • Examples : Pretilachlor, alachlor.
  • Core Structure : Chloroacetamide.
  • Substituents : Chlorine atom, alkyl/aryl groups (e.g., diethylphenyl).
  • Key Difference : Chlorine substitution and lack of heterocyclic amines limit pharmaceutical relevance but enhance herbicidal activity .

Physicochemical Properties

NMR Data Comparison

  • Target Compound : Expected morpholine proton signals near δ 2.56 (m, 4H, morpholine CH₂) and δ 3.69–3.72 (m, 4H, morpholine CH₂O/N) based on analogous compounds in .
  • Benzimidazole Derivatives (3j, 3k) : Aromatic protons at δ 7.68–8.75; methoxy groups at δ 3.74–3.93 .
  • 2-Oxomorpholinyl-acetamide : Distinct 2-oxo group protons at δ 4.90 (t, J = 3.8 Hz) and acetyl methyl at δ 2.14 .

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